N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2N6O2 and its molecular weight is 391.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities of Phenothiazines
Phenothiazines, with structural similarities to the compound due to the presence of nitrogen heterocycles and chlorophenyl groups, have been explored for a variety of biological activities. Recent investigations have revealed over 50 new phenothiazine derivatives showing promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities result from the interaction of pharmacophoric substituents, π-π interactions, DNA intercalation, and the ability to penetrate biological membranes. This research underscores the pharmacophoric potential of complex molecules containing azetidine and oxadiazole structures for developing compounds with significant biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Oxadiazole Derivatives in Drug Development
The oxadiazole core, part of the compound's structure, is known for its diverse pharmacological properties. Oxadiazole-containing molecules have been identified as crucial in synthetic medicinal chemistry, acting as bioisosteres for carboxylic acids, carboxamides, and esters. Their applications extend beyond pharmaceuticals into polymers and luminescent materials, demonstrating the versatility of oxadiazole derivatives in various scientific research applications. This underlines the potential of incorporating oxadiazole in designing new drug candidates for treating multiple diseases (Rana, Salahuddin, & Sahu, 2020).
Pyrazine Derivatives as Antitubercular Agents
Compounds containing the pyrazine moiety, similar to the pyrazin-2-yl group in the compound of interest, have been extensively studied for their antitubercular activities. Derivatives of isoniazid, a well-known antitubercular drug, incorporating the pyrazine structure, have shown significant efficacy against Mycobacterium tuberculosis, including strains resistant to standard treatments. This highlights the potential of pyrazine derivatives in addressing drug-resistant tuberculosis and suggests the utility of the compound for similar applications (Asif, 2014).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N6O2/c17-11-2-1-10(5-12(11)18)21-16(25)24-7-9(8-24)15-22-14(23-26-15)13-6-19-3-4-20-13/h1-6,9H,7-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXYSWCEDAWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.